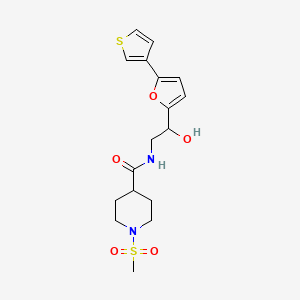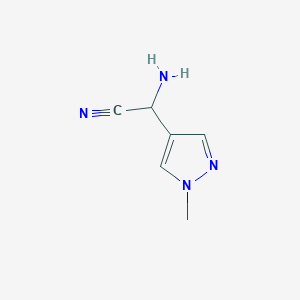
2-アミノ-2-(1-メチル-1H-ピラゾール-4-イル)アセトニトリル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Amino-2-(1-methyl-1H-pyrazol-4-yl)acetonitrile” is a chemical compound with the CAS Number: 754159-15-4 . It has a molecular weight of 121.14 . It is a colorless to yellow liquid or semi-solid or solid or lump .
Synthesis Analysis
The synthesis of pyrazole-based ligands, which include “2-Amino-2-(1-methyl-1H-pyrazol-4-yl)acetonitrile”, involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . Four pyrazole-based ligands were successfully synthesized and characterized .Molecular Structure Analysis
The InChI code for “2-Amino-2-(1-methyl-1H-pyrazol-4-yl)acetonitrile” is 1S/C6H7N3/c1-9-5-6 (2-3-7)4-8-9/h4-5H,2H2,1H3 .Chemical Reactions Analysis
Pyrazole-based ligands, including “2-Amino-2-(1-methyl-1H-pyrazol-4-yl)acetonitrile”, have been used in various applications such as a biological transformation agent, a biological active agent, a sensor for cancer, an anticancer agent, a catalyst for hydrolysis reactions and oxidation, a medicine, and an antibiotic agent .Physical and Chemical Properties Analysis
“2-Amino-2-(1-methyl-1H-pyrazol-4-yl)acetonitrile” is stored in a refrigerator . It is shipped at room temperature .科学的研究の応用
- リーシュマニア症: 分子シミュレーション研究 は、化合物 13 (2-アミノ-2-(1-メチル-1H-ピラゾール-4-イル)アセトニトリルと構造的に関連する) が、強力なインビトロ抗前鞭毛体活性を示すことを示唆しています。これは、抗リーシュマニア薬の潜在的な標的である LmPTR1 の活性部位と有利に相互作用します。
- 2-アミノ-2-(1-メチル-1H-ピラゾール-4-イル)アセトニトリルの直接的な研究は限られていますが、その構造類似体は、抗マラリア特性について調査されています 。この化合物のマラリア寄生虫に対する潜在的な能力をさらに探求することは、価値があります。
抗寄生虫活性
抗マラリアの可能性
作用機序
Target of Action
Similar compounds have been found to target enzymes such asNicotinamide phosphoribosyltransferase (NAMPT) and Colony Stimulating Factor-1 Receptor (CSF-1R) , which play crucial roles in biological processes including metabolism, aging, and immune response.
Mode of Action
This is supported by a molecular simulation study of a similar compound, which showed a desirable fitting pattern in the active site of a target protein .
Biochemical Pathways
Given the potential targets, it may influence theNAD+ salvage pathway and the immune response pathway . The downstream effects of these pathways include regulation of cellular metabolism, aging processes, and immune responses.
Pharmacokinetics
Its physical form as a colorless to yellow liquid or semi-solid or solid or lump suggests that it may have different bioavailability profiles depending on its formulation and route of administration.
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 2-Amino-2-(1-methyl-1H-pyrazol-4-yl)acetonitrile. For instance, its storage temperature is recommended to be at refrigerator conditions , suggesting that it may be sensitive to heat.
Safety and Hazards
生化学分析
Biochemical Properties
It is known that pyrazole derivatives, which include this compound, have a broad range of chemical and biological properties . They have been reported to show antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal activities .
Cellular Effects
It is known that pyrazole derivatives can affect different cellular components negatively . For instance, they can increase oxidative stress, which negatively affects cellular components .
Molecular Mechanism
It is known that pyrazole derivatives can form both linear and cyclic oligomers in solution . The associations between pyrazole molecules depend strongly on the type of solvent .
Temporal Effects in Laboratory Settings
It is known that this compound is stored in a refrigerator, suggesting that it may be sensitive to temperature .
Dosage Effects in Animal Models
It is known that pyrazole derivatives have preventive effects on myocardial injury following ischemia and reperfusion in animal models .
Metabolic Pathways
It is known that pyrazole derivatives are synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation .
Transport and Distribution
It is known that pyrazole derivatives can form both linear and cyclic oligomers in solution , which may influence their transport and distribution.
Subcellular Localization
It is known that pyrazole derivatives can form both linear and cyclic oligomers in solution , which may influence their subcellular localization.
特性
IUPAC Name |
2-amino-2-(1-methylpyrazol-4-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4/c1-10-4-5(3-9-10)6(8)2-7/h3-4,6H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJJGKLBWFQCQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(C#N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



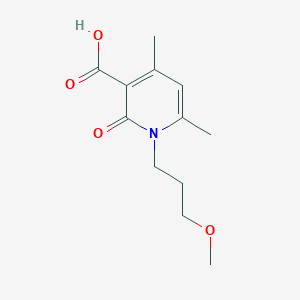
![2-hydroxy-4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B2457596.png)
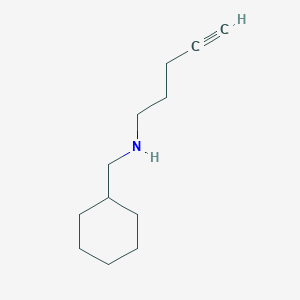
![N-(4-chlorophenyl)-4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2457598.png)
![6-benzyl-2,5-dimethyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2457602.png)
![Benzo[d]thiazol-2-ylmethyl 2,4-dichlorobenzoate](/img/structure/B2457604.png)
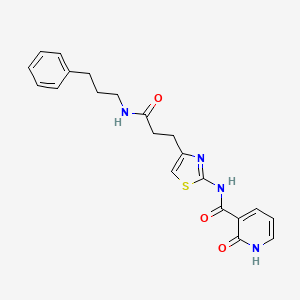
![N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2457606.png)
![Ethyl 2-azabicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B2457607.png)
